molecular formula C14H15NO2 B6896879 N-(3,4-dihydro-2H-chromen-4-yl)cyclobutene-1-carboxamide

N-(3,4-dihydro-2H-chromen-4-yl)cyclobutene-1-carboxamide

Cat. No.: B6896879
M. Wt: 229.27 g/mol
InChI Key: NUFGVCZILROQNC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)cyclobutene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(10-4-3-5-10)15-12-8-9-17-13-7-2-1-6-11(12)13/h1-2,4,6-7,12H,3,5,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFGVCZILROQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C1)C(=O)NC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)cyclobutene-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chromene derivative, the cyclobutene ring can be introduced through a series of reactions involving halogenation, nucleophilic substitution, and subsequent amide formation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to ensure efficient conversion of reactants to the desired product. The scalability of the process is crucial for industrial applications, and continuous flow reactors might be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-4-yl)cyclobutene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups, significantly altering the compound’s properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)cyclobutene-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dihydro-2H-chromen-4-yl)acetamide
  • (2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride
  • N-3,4-dihydro-2H-chromen-4-yl-N-ethylamine

Uniqueness

Compared to these similar compounds, N-(3,4-dihydro-2H-chromen-4-yl)cyclobutene-1-carboxamide stands out due to the presence of the cyclobutene ring, which imparts unique steric and electronic properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability .

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